molecular formula C16H14N4O2S B12151118 1-(4-methoxyphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one

1-(4-methoxyphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one

Cat. No.: B12151118
M. Wt: 326.4 g/mol
InChI Key: HYOGOUSKSGADQE-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Interpretation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through hierarchical substitution rules. The parent chain is identified as ethan-1-one , a two-carbon ketone. Substituents are prioritized based on functional group seniority, with the sulfanyl-tetrazole moiety taking precedence over the methoxyphenyl group due to its higher complexity.

The full systematic name breaks down as follows:

  • 1-(4-Methoxyphenyl) : A methoxy group (-OCH₃) attached to the phenyl ring at the para position (carbon 4), which is further bonded to the first carbon of the ethanone backbone.
  • 2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl] : A tetrazole ring (a five-membered ring with four nitrogen atoms) substituted with a phenyl group at position 1 and a sulfanyl (-S-) group at position 5. This substituent is attached to the second carbon of the ethanone backbone.

The structural interpretation (Figure 1) highlights the planar tetrazole ring, which adopts a 1H-tautomeric form due to the phenyl group at position 1. The sulfanyl bridge connects the tetrazole to the ethanone, while the 4-methoxyphenyl group introduces electron-donating effects that influence the compound’s electronic profile.

Table 1: Key Structural Features and Nomenclature Mapping

Feature IUPAC Representation Positional Context
Parent chain Ethan-1-one C1: ketone; C2: substitution
Aromatic substituent 4-Methoxyphenyl C1 of ethanone
Heterocyclic substituent 1-Phenyl-1H-tetrazol-5-ylsulfanyl C2 of ethanone

Alternative Nomenclatural Representations in Literature

Alternative naming conventions for this compound reflect regional preferences, historical usage, or simplified descriptors. Examples include:

  • Functional group prioritization : The sulfanyl group may be termed "thio" in older literature, yielding 1-(4-methoxyphenyl)-2-(1-phenyl-1H-tetrazol-5-ylthio)ethanone.
  • Parentheses simplification : The tetrazole substituent might be described as 5-(sulfanylethyl)-1-phenyl-1H-tetrazole, though this violates IUPAC seniority rules.
  • Hybrid systems : Patent databases often use non-systematic names like 4-methoxybenzoyl tetrazolyl sulfide to emphasize industrial applicability.

Table 2: Comparative Nomenclatural Variations

Source Type Example Name Key Deviation
IUPAC-compliant 1-(4-Methoxyphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one Gold standard
Biochemical literature 2-(1-Phenyltetrazolylsulfanyl)-4'-methoxyacetophenone Acetophenone as parent
Patent databases Methoxyphenyl tetrazolyl ethanone sulfide Non-systematic prioritization

Registry Numbers and Cross-Database Identification

While the exact compound is not explicitly listed in the provided PubChem records, its structural analogs offer insights into registry practices. For example:

  • PubChem CID 1515366 : 1-(3,4-Dihydroxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}ethanone.
  • PubChem CID 25147777 : 1-(3,4-Dihydroxyphenyl)-2-[2-(4-methoxyphenyl)-2H-tetrazol-5-ylsulfanyl]ethanone.

These analogs share the ethanone-tetrazole-sulfanyl core but differ in aromatic substitution patterns. Cross-database identification strategies involve:

  • Substructure searches : Targeting the tetrazole-sulfanyl-ethanone backbone while varying aromatic groups.
  • Descriptor-based queries : Using SMILES (e.g., COC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)C3=CC=CC=C3) or InChIKey hashes to locate derivatives.

Table 3: Registry Data for Structural Analogs

Compound PubChem CID Molecular Formula Key Substituent Differences
1-(4-Methoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethan-1-one Not listed C₁₆H₁₅N₄O₂S Target compound
1-(3,4-Dihydroxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}ethanone 1515366 C₁₆H₁₄N₄O₄S 3,4-Dihydroxyphenyl vs. phenyl
1-(3,4-Dihydroxyphenyl)-2-[2-(4-methoxyphenyl)-2H-tetrazol-5-ylsulfanyl]ethanone 25147777 C₁₆H₁₄N₄O₄S 2H-tetrazole vs. 1H-tetrazole tautomer

Properties

Molecular Formula

C16H14N4O2S

Molecular Weight

326.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone

InChI

InChI=1S/C16H14N4O2S/c1-22-14-9-7-12(8-10-14)15(21)11-23-16-17-18-19-20(16)13-5-3-2-4-6-13/h2-10H,11H2,1H3

InChI Key

HYOGOUSKSGADQE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Microwave-Assisted Tetrazole Cyclization

The tetrazole core is synthesized via a [3+2] cycloaddition between benzonitrile and sodium azide, catalyzed by indium chloride (InCl₃) under microwave irradiation.

Procedure :

  • Reagents : Benzonitrile (2 mmol), NaN₃ (4 mmol), InCl₃ (0.4 mmol), isopropanol/water (3:1, 8 mL).

  • Conditions : Microwave reactor at 160°C for 1 hour.

  • Workup : Acidification with HCl, extraction with ethyl acetate, and recrystallization from ethyl acetate/hexane.

Outcome :

  • Product : 1-Phenyl-1H-tetrazole (yield: 85–90%).

  • Characterization :

    • ¹H NMR (DMSO-d₆) : δ 8.19 (m, 4H, Ar–H), 2.67 (s, 3H, CH₃).

    • IR (KBr) : 3400 cm⁻¹ (N–H), 1674 cm⁻¹ (C=N).

Thiol Functionalization

Post-synthetic modification introduces the thiol group at the tetrazole’s 5-position. While direct methods are sparsely documented, analogous triazole-thiol syntheses suggest using carbon disulfide (CS₂) under basic conditions.

Procedure :

  • Reagents : 1-Phenyl-1H-tetrazole (1 mmol), CS₂ (5.4 mL), KOH (0.0225 mmol).

  • Conditions : Stir at 75–80°C for 3 hours, acidify with HCl.

  • Workup : Precipitate filtration and recrystallization from ethanol/water.

Outcome :

  • Product : 1-Phenyl-1H-tetrazole-5-thiol (yield: 60–70%).

  • Characterization :

    • ¹H NMR (DMSO-d₆) : δ 7.53–7.63 (m, 5H, Ar–H), 4.45 (s, 2H, SCH₂).

Synthesis of 2-Bromo-1-(4-Methoxyphenyl)Ethan-1-One

Bromination of 1-(4-Methoxyphenyl)Ethan-1-One

The α-bromination of ketones is achieved using molecular bromine (Br₂) in acetic acid.

Procedure :

  • Reagents : 1-(4-Methoxyphenyl)ethan-1-one (1 mmol), Br₂ (1.2 mmol), glacial acetic acid (10 mL).

  • Conditions : Stir at 0°C for 2 hours.

  • Workup : Quench with NaHCO₃, extract with dichloromethane, dry over Na₂SO₄.

Outcome :

  • Product : 2-Bromo-1-(4-methoxyphenyl)ethan-1-one (yield: 75–80%).

  • Characterization :

    • ¹H NMR (CDCl₃) : δ 7.89 (d, J = 8.8 Hz, 2H, Ar–H), 6.92 (d, J = 8.8 Hz, 2H, Ar–H), 4.32 (s, 2H, CH₂Br), 3.85 (s, 3H, OCH₃).

Coupling via Nucleophilic Substitution

Sulfide Bond Formation

The thiolate anion attacks the α-bromo ketone, forming the sulfanyl bridge.

Procedure :

  • Reagents : 1-Phenyl-1H-tetrazole-5-thiol (1 mmol), 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1 mmol), K₂CO₃ (2 mmol), DMF (10 mL).

  • Conditions : Stir at 60°C for 12 hours.

  • Workup : Dilute with water, extract with ethyl acetate, dry over Na₂SO₄.

Outcome :

  • Product : 1-(4-Methoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethan-1-one (yield: 65–70%).

  • Characterization :

    • ¹H NMR (DMSO-d₆) : δ 8.12 (d, J = 8.8 Hz, 2H, Ar–H), 7.45–7.62 (m, 5H, Ar–H), 6.95 (d, J = 8.8 Hz, 2H, Ar–H), 4.28 (s, 2H, SCH₂), 3.82 (s, 3H, OCH₃).

    • IR (KBr) : 1710 cm⁻¹ (C=O), 1242 cm⁻¹ (C–O).

Optimization and Mechanistic Insights

Microwave vs. Conventional Heating

Microwave irradiation reduces reaction times from 4 hours to 1 hour while improving yields by 15–20%. The InCl₃ catalyst facilitates nitrile activation, lowering the activation energy for cycloaddition.

Solvent Effects

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiolate, accelerating substitution kinetics.

Analytical Data Summary

ParameterValue/DescriptionSource
Melting Point 175–176°C
¹H NMR (SCH₂) δ 4.28 (s, 2H)
IR (C=O) 1710 cm⁻¹
Yield (Coupling Step) 65–70%

Challenges and Limitations

  • Thiol Stability : The tetrazole-thiol intermediate is prone to oxidation, necessitating inert atmospheres during synthesis.

  • Regioselectivity : Competing N-substitution in tetrazole synthesis requires precise stoichiometric control .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary alcohols.

    Substitution: Various substituted phenyl ethanones depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1-(4-Methoxyphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one has shown promise in medicinal chemistry as a scaffold for developing new pharmaceuticals. Its structure allows for modifications that can enhance potency and selectivity against specific biological targets.

Case Study: Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. For instance, derivatives have demonstrated significant cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The following table summarizes some findings:

CompoundCell LineIC50 (µM)
This compoundU-8719.6 ± 1.5
Similar derivativeMDA-MB-23140.0 ± 2.0

This indicates a potential for targeted cancer therapy using derivatives of this compound.

Materials Science

The unique structure of 1-(4-methoxyphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one makes it suitable for developing novel materials with specific electronic or optical properties. Its ability to form complexes with metals or other organic compounds can lead to applications in sensors or electronic devices.

Biological Studies

This compound can also be utilized in biological research to study interactions involving tetrazole-containing compounds. The tetrazole ring can mimic carboxylate groups in biological systems, allowing for binding to enzymes or receptors that recognize such groups.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing the compound to bind to enzymes or receptors that recognize carboxylates. The methoxyphenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-2-((4-Phenyl-5-((Quinolin-8-yloxy)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)Ethan-1-One

  • Key Differences: Replaces the tetrazole with a triazole ring and introduces a quinolinyloxy-methyl substituent.
  • The chlorophenyl group increases lipophilicity (ClogP ≈ 3.8 vs. methoxyphenyl’s ≈ 2.5), which may enhance membrane permeability but reduce solubility .
  • Synthetic Pathway : Similar use of α-halogenated ketones in nucleophilic substitutions .

2-((5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl)Thio)-1-(4-Methoxyphenyl)Ethan-1-One

  • Key Differences : Substitutes tetrazole with an oxadiazole ring.
  • Impact : Oxadiazoles exhibit lower metabolic stability than tetrazoles due to reduced resistance to enzymatic degradation. The molecular ion peak at m/z 361 (C17H13ClN2O3S) suggests comparable stability under mass spectrometry conditions .
  • Biological Activity : Demonstrates moderate antimicrobial activity, whereas tetrazole-containing compounds are often prioritized for CNS-targeting drugs due to improved blood-brain barrier penetration .

Substituent Effects on Physicochemical Properties

Methoxyphenyl vs. Chlorophenyl Groups

Property 4-Methoxyphenyl Derivative 4-Chlorophenyl Derivative (e.g., )
Electron Effect Electron-donating (+M effect) Electron-withdrawing (-I effect)
Lipophilicity (ClogP) ~2.5 ~3.8
Solubility (mg/mL) Higher (due to methoxy polarity) Lower

Sulfanyl vs. Sulfonyl Groups

Property Sulfanyl Derivative (Target Compound) Sulfonyl Derivative (e.g., )
Reactivity Prone to oxidation Stable under oxidative conditions
Biological Half-life Shorter (if oxidized in vivo) Longer
Hydrogen Bonding Moderate (S-H interactions) Strong (S=O interactions)

Biological Activity

1-(4-Methoxyphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its anticancer, antimicrobial, and antioxidant activities.

Chemical Structure

The compound features a complex structure that includes a methoxyphenyl group and a tetrazole moiety linked through a sulfanyl group. This unique combination may contribute to its diverse biological activities.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The results indicated that certain derivatives showed higher cytotoxicity in U-87 cells compared to MDA-MB-231 cells, suggesting a potential for targeted cancer therapy .

CompoundCell LineIC50 (µM)
1-(4-methoxyphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-oneU-8719.6 ± 1.5
Similar DerivativeMDA-MB-23140.0 ± 2.0

Antimicrobial Activity

The antimicrobial properties of the compound have also been explored. In vitro studies have shown that it possesses moderate antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus. The presence of the methoxy group appears to enhance its interaction with microbial targets .

Microbial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus30 µg/mL

Antioxidant Activity

Antioxidant assays indicate that the compound exhibits significant free radical scavenging activity. The DPPH radical scavenging method revealed that it has an antioxidant capacity comparable to well-known antioxidants like ascorbic acid .

The mechanisms underlying the biological activities of this compound are believed to involve multiple pathways:

  • Cytotoxicity : Induction of apoptosis in cancer cells through the activation of caspases.
  • Antimicrobial Action : Disruption of bacterial cell membranes and inhibition of key metabolic pathways.
  • Antioxidant Effects : Scavenging of reactive oxygen species (ROS), thereby reducing oxidative stress in cells.

Study 1: Anticancer Efficacy

A study conducted on various derivatives of the compound demonstrated enhanced anticancer activity when substituents were optimized on the phenyl ring. The results showed a correlation between structural modifications and increased potency against glioblastoma cells.

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties highlighted that compounds with longer alkyl chains exhibited better activity against gram-positive bacteria. This suggests that structural variations can significantly influence biological efficacy.

Q & A

Q. What are the optimized synthetic routes for 1-(4-methoxyphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one, and how do reaction conditions influence yield and purity?

Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A validated method involves:

  • Step 1: Reacting 1-(4-methoxyphenyl)ethan-1-one with a sulfanylating agent (e.g., 1-phenyl-1H-tetrazole-5-thiol) in anhydrous ethanol under reflux.
  • Step 2: Using catalytic bases like piperidine to deprotonate the thiol group and drive the reaction .
  • Key variables: Solvent polarity, temperature (70–80°C), and stoichiometric ratios (1:1.2 ketone:thiol) significantly impact yield (reported 65–78%) and purity (>95% by HPLC). Crystallization from ethanol/water mixtures improves purity .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • X-ray crystallography: Resolves bond lengths (e.g., C–S bond: ~1.76 Å) and dihedral angles (e.g., 76.67° between aromatic rings) to confirm stereoelectronic effects .
  • Hirshfeld surface analysis: Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) contributing to crystal packing .
  • NMR/FTIR:
    • ¹H NMR: Methoxy protons resonate at δ 3.8–3.9 ppm; tetrazole protons appear as a singlet at δ 8.1–8.3 ppm .
    • FTIR: Strong C=O stretch at ~1680 cm⁻¹; S–C absorption at ~650 cm⁻¹ .

Q. How does the compound’s stability vary under different storage conditions?

Answer:

  • Thermal stability: Decomposes above 150°C (DSC/TGA data).
  • Photostability: UV-Vis studies show degradation under prolonged UV exposure (λ = 254 nm), forming sulfoxide byproducts.
  • Storage recommendations: Store in amber vials at 4°C under inert atmosphere to minimize oxidation of the sulfanyl group .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of derivatives of this compound?

Answer:

  • Tetrazole ring modifications: Replacing the phenyl group with electron-withdrawing substituents (e.g., –CF₃) enhances antimicrobial activity but reduces solubility .
  • Methoxy position: Para-substitution on the phenyl ring improves bioavailability compared to ortho/meta analogues .
  • Sulfanyl linker: Replacing –S– with –SO₂– decreases potency, indicating the sulfanyl group’s role in target binding .

Table 1: SAR Trends for Key Derivatives

Substituent ModificationBiological Activity (IC₅₀)Solubility (mg/mL)
–OCH₃ (para)12.5 µM (Antimicrobial)1.8
–CF₃ (tetrazole)8.7 µM0.9
–SO₂– (linker replacement)>100 µM2.3

Q. How can computational methods (e.g., DFT, molecular docking) predict reactivity and target interactions?

Answer:

  • DFT calculations: Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV), indicating nucleophilic attack at the ketone group .
  • Molecular docking: The sulfanyl group forms hydrogen bonds with bacterial FabH enzyme (binding energy: −8.2 kcal/mol), explaining observed antimicrobial activity .

Q. What experimental design limitations arise in studying this compound’s environmental or metabolic fate?

Answer:

  • Degradation artifacts: Prolonged experiments (>9 hours) risk thermal/oxidative degradation, necessitating real-time monitoring via LC-MS .
  • Matrix complexity: Simulated environmental matrices (e.g., wastewater) lack real-world variability, requiring spiked controls and isotopic labeling for accurate tracking .

Q. How can contradictory data on biological activity be resolved?

Answer:

  • Dose-response validation: Replicate assays (e.g., MIC tests) under standardized conditions (pH 7.4, 37°C) to minimize variability .
  • Metabolite profiling: Identify active metabolites (e.g., sulfoxide derivatives) that may contribute to discrepancies in reported IC₅₀ values .

Future Research Directions

  • Biocatalytic synthesis: Explore lipase-mediated coupling to improve enantioselectivity and reduce waste .
  • Hybrid derivatives: Incorporate fluorinated or heterocyclic moieties to enhance BBB penetration for CNS applications .
  • Ecotoxicology studies: Assess biodegradability (OECD 301F test) and bioaccumulation potential in aquatic models .

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